Cas no 333348-32-6 (N-cyclohexyl-3,4-dimethylbenzamide)

N-Cyclohexyl-3,4-dimethylbenzamide is a substituted benzamide derivative characterized by its cyclohexyl and dimethyl functional groups. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its structural features, including the aromatic dimethyl substitution and the cyclohexyl amide moiety, may contribute to enhanced stability and tailored reactivity in synthetic applications. The compound's defined molecular structure allows for precise modifications, making it a valuable candidate for research in medicinal chemistry or material science. Its purity and consistent composition ensure reliability in experimental and industrial processes.
N-cyclohexyl-3,4-dimethylbenzamide structure
333348-32-6 structure
Product Name:N-cyclohexyl-3,4-dimethylbenzamide
CAS No:333348-32-6
MF:C15H21NO
MW:231.333344221115
CID:3068170
PubChem ID:669365
Update Time:2025-06-15

N-cyclohexyl-3,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-3,4-dimethylbenzamide
    • G53239
    • Z31484710
    • 333348-32-6
    • SCHEMBL1911834
    • INA34832
    • BRD-K85153121-001-01-2
    • EN300-7461383
    • STK047657
    • AKOS000675337
    • Inchi: 1S/C15H21NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,16,17)
    • InChI Key: CRVWBTCVHJBKKG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=C(C)C=1)NC1CCCCC1

Computed Properties

  • Exact Mass: 231.162314293Da
  • Monoisotopic Mass: 231.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.1Ų

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Additional information on N-cyclohexyl-3,4-dimethylbenzamide

N-Cyclohexyl-3,4-Dimethylbenzamide (CAS No. 333348-32-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-Cyclohexyl-3,4-dimethylbenzamide (CAS No. 333348-32-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a cyclohexyl group attached to a benzamide moiety, with two methyl groups substituting the benzene ring at the 3 and 4 positions. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

The molecular formula of N-cyclohexyl-3,4-dimethylbenzamide is C15H21NO2, and its molecular weight is approximately 247.33 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations where controlled release or targeted delivery is desired.

In terms of its chemical structure, the cyclohexyl group provides steric hindrance and hydrophobicity, which can influence the compound's interactions with biological targets. The presence of the two methyl groups on the benzene ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The amide functional group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for binding to protein targets.

Recent studies have explored the potential therapeutic applications of N-cyclohexyl-3,4-dimethylbenzamide. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that N-cyclohexyl-3,4-dimethylbenzamide may have potential as a novel anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its potential as an analgesic. Preclinical studies in animal models have demonstrated that N-cyclohexyl-3,4-dimethylbenzamide exhibits significant analgesic effects without causing central nervous system (CNS) side effects commonly associated with traditional opioids. This makes it a promising candidate for developing non-addictive pain management therapies.

The pharmacokinetic profile of N-cyclohexyl-3,4-dimethylbenzamide has also been investigated. Studies have shown that it has good oral bioavailability and a moderate half-life, which are favorable characteristics for drug development. Additionally, the compound has been found to be metabolically stable in liver microsomes, indicating that it may have a low risk of drug-drug interactions.

In terms of safety, preliminary toxicological assessments suggest that N-cyclohexyl-3,4-dimethylbenzamide has a favorable safety profile at therapeutic doses. However, further studies are needed to fully evaluate its long-term safety and potential side effects.

The synthesis of N-cyclohexyl-3,4-dimethylbenzamide can be achieved through various routes. One common method involves the reaction of 3,4-dimethylbenzoic acid with cyclohexylamine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This reaction typically proceeds under mild conditions and yields high purity product with good yield.

In conclusion, N-cyclohexyl-3,4-dimethylbenzamide (CAS No. 333348-32-6) is a versatile compound with promising applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as anti-inflammatory agents and analgesics. As ongoing studies continue to uncover its full potential, this compound holds significant promise for advancing therapeutic options in various medical fields.

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